

Structure-activity relationship (SAR) studies of 1H-Benzo[d]imidazole-2-carboxamides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Benzo[d]imidazole-2-carboxamide

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Benzo[d]imidazole-2-carboxamides

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **1H-Benzo[d]imidazole-2-carboxamides**, focusing on their anticancer and antimicrobial activities. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the key structural features influencing the biological potency of this important class of compounds.

Anticancer Activity

1H-Benzo[d]imidazole-2-carboxamides have emerged as a promising scaffold in the development of novel anticancer agents.^[1] SAR studies have revealed that modifications at the N-1 and C-2 positions of the benzimidazole ring, as well as on the carboxamide moiety, significantly impact their cytotoxic and enzyme inhibitory activities.^[2]

SAR Summary for Anticancer Activity

Key structural modifications influencing the anticancer activity of **1H-Benzo[d]imidazole-2-carboxamides** include:

- Substituents on the N-1 position of the benzimidazole ring: The introduction of various substituents at the N-1 position has been explored to enhance anticancer potency. For

instance, the presence of an isobutyl side chain at the N-1 position has shown strong activity against certain cancer cell lines.[3]

- Substituents on the phenyl ring of the carboxamide moiety: The nature and position of substituents on the phenyl ring attached to the carboxamide group play a crucial role. Methoxy groups, for example, have been shown to influence activity, with trimethoxy-substituted compounds demonstrating potent cytotoxicity against HCT116 and H460 cancer cells.[3]
- Linker between the benzimidazole core and other moieties: In derivatives where the carboxamide is further functionalized, the length and nature of the linker can be critical. For example, in certain series, an ethyl linker between two carboxamide groups was found to be optimal for activity.[4]
- Targeting Human Topoisomerase I: Some 1H-benzo[d]imidazole derivatives have been identified as inhibitors of human topoisomerase I.[2] The binding affinity and inhibitory activity are influenced by functional groups on the phenyl ring and the length of the alkyl chain at a linked piperazine moiety.[2][5]

Table 1: Anticancer Activity of Selected 1H-Benzo[d]imidazole-2-carboxamides

Compound ID	N-1 Substituent	Phenyl Ring Substituent (on carboxamidine)	Target Cell Line	IC50 (μM)	Reference
40	Isobutyl	Unsubstituted	HCT116	~0.6	[3]
H460	0.4	[3]			
43	Isobutyl	Trimethoxy	HCT116	~0.6	[3]
H460	2.5	[3]			
11a	Varied (linked to piperazine)	Trifluoromethyl	Panel of 60 cancer cell lines	0.16 - 3.6	[2]
12a	Varied (linked to piperazine)	Dimethoxy	Panel of 60 cancer cell lines	0.16 - 3.6	[2]
12b	Varied (linked to piperazine)	Diethoxy	Panel of 60 cancer cell lines	0.16 - 3.6	[2]

Antimicrobial Activity

The **1H-Benzodimidazole-2-carboxamide** scaffold has also been extensively investigated for its antimicrobial properties, showing activity against a range of bacteria and fungi.[6][7] Modifications to the core structure have led to the identification of potent antimicrobial agents.

SAR Summary for Antimicrobial Activity

Key structural features governing the antimicrobial activity of these compounds include:

- Substituents at the C-2 position: The nature of the substituent at the C-2 position of the benzimidazole ring is a key determinant of antimicrobial activity. For instance, linking the carboxamide to other heterocyclic rings like oxadiazole has been shown to enhance activity. [6]

- Substituents on the benzimidazole ring: Halogen substituents on the benzimidazole ring, particularly at the 5-position, have been associated with potent broad-spectrum antimicrobial activity.[8]
- Amide and Sulfonamide Derivatives: The incorporation of aryl sulfonamide and amide moieties at the 2-position of the 1H-benzo[d]imidazole has yielded compounds with moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[9]

Table 2: Antimicrobial Activity of Selected 1H-Benzo[d]imidazole Derivatives

Compound Class	Key Structural Feature	Target Organism	MIC (µg/mL)	Reference
2-substituted-1H-benzimidazoles	Oxadiazole at C-2	S. aureus	2 - 4	[6]
B. subtilis	4 - 8	[6]		
C. albicans	-	[6]		
Benzo[d]imidazole-2-carboxamides	Varied (27 compounds)	M. tuberculosis H37Rv	0.78 - 6.25	[10]
N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl) derivatives	Aryl sulfonamides and amides	S. aureus ATCC 6538	10 - 20	[9]
E. coli ATCC 8739	10 - 20	[9]		
C. albicans ATCC 10231	10 - 20	[9]		
A. niger ATCC 6275	10 - 20	[9]		
5-halobenzimidazole derivatives	Halo substituents at C-5	MRSA strains	Comparable to Ciprofloxacin	[8]
Fungal strains	Potent fungicidal activity	[8]		

Experimental Protocols

Anticancer Activity Assays

- Cell Lines and Culture: Human colorectal carcinoma (HCT116) and human non-small cell lung carcinoma (H460) cell lines are commonly used. Cells are typically grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM

L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

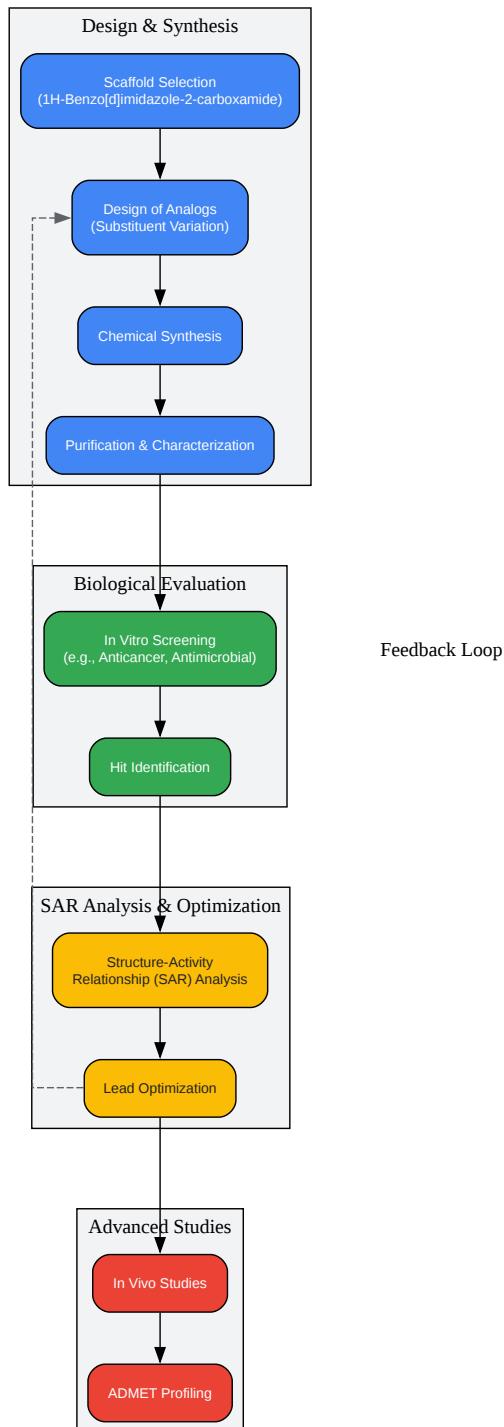
- MTT Assay for Cytotoxicity:
 - Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
 - The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
 - After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
 - The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing

- Bacterial and Fungal Strains: Common strains used include *Staphylococcus aureus* (Gram-positive), *Escherichia coli* (Gram-negative), and *Candida albicans* (fungus).
- Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
 - The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
 - A standardized inoculum of the microorganism is added to each well.
 - The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

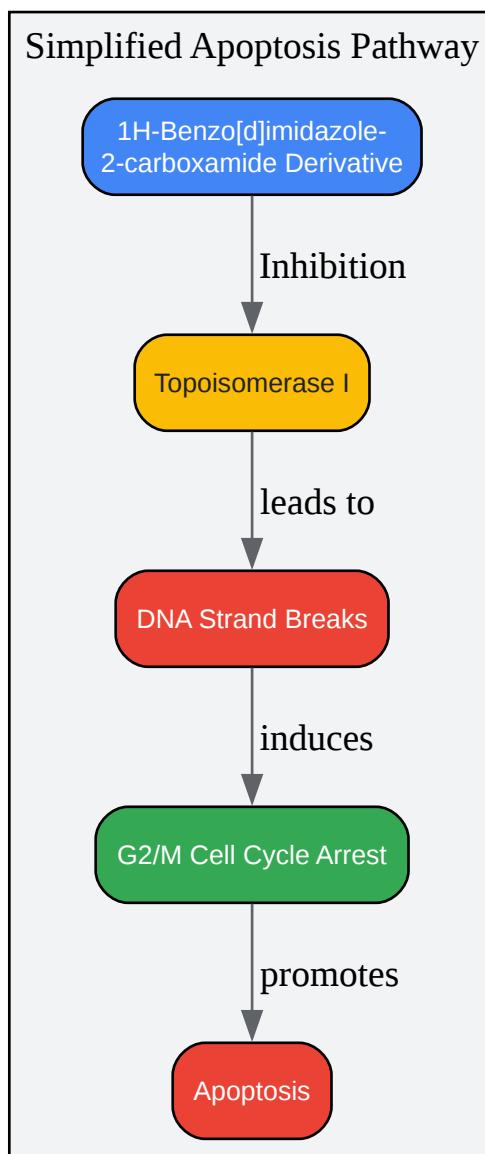
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations



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Caption: General workflow for structure-activity relationship (SAR) studies.



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Caption: Proposed mechanism of action for anticancer derivatives.

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- To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of 1H-Benzo[d]imidazole-2-carboxamides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269541#structure-activity-relationship-sar-studies-of-1h-benzo-d-imidazole-2-carboxamides>]

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